molecular formula C10H19NO3 B2769752 tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate CAS No. 2383001-98-5

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate

Cat. No.: B2769752
CAS No.: 2383001-98-5
M. Wt: 201.266
InChI Key: SWADYQXRAYVLDH-GVJMRKKJSA-N
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Description

tert-Butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 1-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions . The cyclobutyl ring introduces notable ring strain, which may influence reactivity and conformational preferences compared to larger cyclic systems like cyclopentyl or cyclohexyl derivatives .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADYQXRAYVLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168025-77-0
Record name tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Cyclic Backbone Differences

  • Cyclobutyl vs. For example, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) lacks this strain, likely resulting in greater conformational stability .
  • Bicyclic Systems :
    Compounds like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS 1932203-04-7) feature fused bicyclic frameworks, which confer rigidity and may enhance binding specificity in drug discovery contexts .

Substituent Effects

  • Hydroxyl Group Positioning :
    The 3-hydroxy substituent in the target compound contrasts with analogs like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1290191-64-8), where the hydroxyl group is at the 2-position. Such positional differences influence hydrogen-bonding capacity and solubility .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Ring Type Purity (%)
This compound Not available C10H19NO3 201.26 3-OH, 1-CH3 Cyclobutyl
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 225641-84-9 C10H19NO3 201.26 3-OH Cyclopentyl >95
tert-butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C11H20FNO2 217.28 3-F Cyclohexyl >95
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 1932203-04-7 C14H23NO3 253.34 4-CHO Bicyclic

Key Observations :

  • Molecular Weight : The target compound’s molecular weight (201.26 g/mol) aligns with cyclopentyl analogs but is lower than bicyclic derivatives due to reduced carbon content.
  • Solubility : Hydroxyl groups (e.g., in the target compound) enhance water solubility compared to halogenated or alkylated derivatives .
  • Stability : Boc-protected amines generally exhibit stability under basic conditions but are cleaved under acidic conditions, a trait shared across all listed compounds .

Biological Activity

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a compound of significant interest in biochemical and medicinal research due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a tert-butyl group, a hydroxyl group, and a carbamate moiety attached to a cyclobutane ring. This configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Notably, the hydroxyl group can participate in hydrogen bonding, influencing interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with proteins, potentially altering their conformation and activity.
  • Nucleophilic Interactions : The carbamate moiety can react with nucleophiles, leading to various biochemical transformations that may modulate biological pathways.

Enzyme Interaction Studies

Research indicates that this compound serves as an effective probe in biochemical assays aimed at studying enzyme activity. It has been utilized to investigate interactions with various enzymes, providing insights into its role as a potential therapeutic agent.

Case Studies

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : Investigated for its potential use as a pharmacological agent in drug development due to its ability to modulate enzyme activity and protein interactions.
  • Biochemical Assays : Employed as a tool in biochemical assays to elucidate the mechanisms of enzyme action and protein interactions.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameUnique Features
Tert-butyl N-(3-hydroxycyclobutyl)carbamateLacks methyl substitution on cyclobutane
Tert-butyl N-(1-methylcyclobutyl)carbamateDifferent substitution pattern affecting reactivity
Tert-butyl N-(3-hydroxy-1-ethylcyclobutyl)carbamateEthyl instead of methyl affecting biological activity

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterImpact on ReactionOptimal ConditionsReferences
TemperatureControls reaction rate/stability0–25°C
SolventAffects solubility/reactant stabilityDichloromethane
CatalystsEnhances coupling efficiencyEDCI/HOBt system

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns substituents on the cyclobutyl ring and confirms tert-butyl group integration. Coupling constants (e.g., J values) help resolve stereochemistry .
    • NOESY/ROESY : Differentiates cis/trans isomers by spatial proton proximity .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or HRMS, with fragmentation patterns validating structural motifs .
  • X-ray Crystallography :
    • SHELXL/SHELXS : Refines crystal structures to determine absolute configuration .
    • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry .

Q. Table 2: Analytical Techniques

TechniqueApplicationCritical Data OutputReferences
1H NMRSubstituent identificationChemical shifts, J values
X-ray diffractionAbsolute configurationBond lengths/angles
HRMSMolecular weight validationExact mass match

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data when confirming stereochemistry?

Methodological Answer:
Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) data. To resolve:

Validate via NOE correlations : Detect spatial proximity of protons in solution .

Cross-check with computational models : Compare DFT-optimized structures with experimental NMR shifts or X-ray data .

Re-refine crystallographic data : Use SHELXL to adjust thermal parameters and occupancy rates, ensuring no twinning or disorder .

Advanced: What strategies mitigate challenges in synthesizing strained cyclobutyl carbamates?

Methodological Answer:
Cyclobutane ring strain increases reactivity but complicates stability:

  • Low-temperature reactions : Reduce ring-opening side reactions (e.g., retro-aldol pathways) .
  • Protecting group strategy : Use tert-butyl carbamates to stabilize the amine during functionalization .
  • Steric control : Introduce bulky substituents (e.g., 1-methyl group) to direct regioselectivity .

Basic: What stability considerations apply to storing this compound, and how should degradation be prevented?

Methodological Answer:

  • Storage : Keep at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group .
  • Light exposure : Use amber vials to avoid UV-induced degradation .
  • Moisture control : Store with desiccants (e.g., molecular sieves) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use software (e.g., AutoDock Vina) to simulate interactions with enzymatic targets (e.g., proteases) .
  • QSAR models : Correlate substituent effects (e.g., hydroxy/methyl groups) with activity trends from analogous carbamates .
  • Validation : Compare predicted binding affinities with in vitro assays (e.g., enzyme inhibition IC50) .

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